Cas no 791569-71-6 (Ethyl 2-(1H-imidazol-2-yl)acetate)

Ethyl 2-(1H-imidazol-2-yl)acetate is a versatile heterocyclic ester with a molecular structure featuring an imidazole ring linked to an acetate group. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which allow for further derivatization. The imidazole moiety provides a nitrogen-rich scaffold, making it useful in coordination chemistry and as a precursor for bioactive molecules. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as hydrolysis or transesterification. Its stability under standard conditions and well-defined reactivity profile make it a practical intermediate for constructing more complex heterocyclic systems or fine-tuning molecular properties in drug discovery and material science applications.
Ethyl 2-(1H-imidazol-2-yl)acetate structure
791569-71-6 structure
Product name:Ethyl 2-(1H-imidazol-2-yl)acetate
CAS No:791569-71-6
MF:C7H10N2O2
MW:154.166501522064
CID:95241
PubChem ID:21264565

Ethyl 2-(1H-imidazol-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(1H-imidazol-2-yl)acetate
    • 1H-Imidazole-2-acetic acid ethyl ester
    • 1h-imidazole-2acetic acid ethyl ester
    • ACN-C000580
    • AG-H-17481
    • CTK5E6509
    • SureCN7866877
    • 1H-Imidazole-2-aceticacid,ethylester(9CI)
    • imidazoleacetic acid ethylester
    • SCHEMBL7866877
    • A9896
    • CS-0147703
    • Ethyl (1H-imidazol-2-yl)acetate
    • AMY11887
    • F17295
    • PS-19073
    • DTXSID20611773
    • 1H-Imidazole-2-aceticacid, ethyl ester
    • AKOS015901496
    • ethyl2-(1H-imidazol-2-yl)acetate
    • FT-0749566
    • 791569-71-6
    • DA-16811
    • Inchi: InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)
    • InChI Key: KLCOGRIYZVTKIY-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CC1=NC=CN1

Computed Properties

  • Exact Mass: 154.074
  • Monoisotopic Mass: 154.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55A^2

Ethyl 2-(1H-imidazol-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A069004439-25g
Ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 95%
25g
$3103.66 2023-09-01
Aaron
AR005MKO-250mg
1H-Imidazole-2-aceticacid,ethylester(9CI)
791569-71-6 97%
250mg
$154.00 2025-02-11
1PlusChem
1P005MCC-100mg
1H-Imidazole-2-aceticacid,ethylester(9CI)
791569-71-6 95%
100mg
$139.00 2024-04-21
Ambeed
A520035-100mg
Ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 97%
100mg
$146.0 2024-04-17
eNovation Chemicals LLC
Y1299165-10g
ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 97%
10g
$2480 2024-07-21
A2B Chem LLC
AC61436-500mg
Ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 95%
500mg
$292.00 2024-04-19
A2B Chem LLC
AC61436-100mg
Ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 95%
100mg
$132.00 2024-04-19
eNovation Chemicals LLC
Y1299165-250mg
ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 97%
250mg
$205 2024-07-21
eNovation Chemicals LLC
Y1299165-100mg
ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 97%
100mg
$155 2025-02-20
eNovation Chemicals LLC
Y1299165-100mg
ethyl 2-(1H-imidazol-2-yl)acetate
791569-71-6 97%
100mg
$155 2025-03-01

Additional information on Ethyl 2-(1H-imidazol-2-yl)acetate

Recent Advances in the Application of Ethyl 2-(1H-imidazol-2-yl)acetate (CAS: 791569-71-6) in Chemical Biology and Pharmaceutical Research

Ethyl 2-(1H-imidazol-2-yl)acetate (CAS: 791569-71-6) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and ester functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors, receptor modulators, and antimicrobial agents. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its synthetic routes, biological activities, and potential therapeutic applications.

One of the most notable advancements in the use of Ethyl 2-(1H-imidazol-2-yl)acetate is its role in the synthesis of imidazole-based heterocycles, which are prevalent in many FDA-approved drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for the development of novel kinase inhibitors. The researchers utilized a multi-step synthetic pathway, starting with Ethyl 2-(1H-imidazol-2-yl)acetate, to produce a series of compounds with potent inhibitory activity against tyrosine kinases implicated in cancer progression. The study highlighted the compound's structural flexibility, which allows for easy modification to optimize pharmacokinetic properties.

In addition to its applications in oncology, Ethyl 2-(1H-imidazol-2-yl)acetate has shown promise in the field of antimicrobial research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of imidazole-derived antimicrobial agents using this compound as a precursor. The resulting molecules exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cells. The authors attributed this selectivity to the unique electronic properties of the imidazole ring, which facilitates targeted interactions with bacterial enzymes. These findings underscore the potential of Ethyl 2-(1H-imidazol-2-yl)acetate as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.

Another area of interest is the compound's utility in chemical biology, particularly in the design of probes for studying enzyme mechanisms. A 2022 study in ACS Chemical Biology detailed the use of Ethyl 2-(1H-imidazol-2-yl)acetate to develop fluorescent probes for monitoring protease activity in real-time. The probes, which incorporated the compound as a recognition element, demonstrated high sensitivity and specificity, enabling researchers to visualize protease dynamics in live cells. This breakthrough has significant implications for understanding disease mechanisms and screening potential therapeutic agents.

Despite these promising developments, challenges remain in the large-scale production and optimization of Ethyl 2-(1H-imidazol-2-yl)acetate-derived compounds. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity. For instance, a 2023 patent application disclosed a novel catalytic system for the efficient esterification of imidazole derivatives, including Ethyl 2-(1H-imidazol-2-yl)acetate. This innovation could streamline the production process and reduce costs, making the compound more accessible for research and industrial applications.

In conclusion, Ethyl 2-(1H-imidazol-2-yl)acetate (CAS: 791569-71-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its bioactive potential, positions it as a key player in the development of new therapeutic agents. Future research should focus on expanding its applications, optimizing synthetic routes, and exploring its mechanisms of action in greater detail. As the field advances, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing our understanding of biological systems.

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Amadis Chemical Company Limited
(CAS:791569-71-6)Ethyl 2-(1H-imidazol-2-yl)acetate
A9896
Purity:99%/99%
Quantity:250mg/1g
Price ($):224.0/603.0